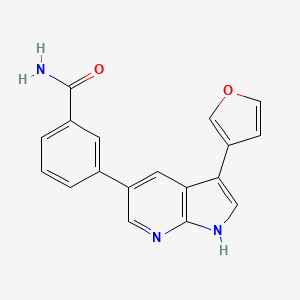
Cdk8-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk8-IN-14 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription by phosphorylating transcription factors and other proteins involved in gene expression. Cyclin-dependent kinase 8 is part of the Mediator complex, which is essential for the transcriptional regulation of many genes. Cyclin-dependent kinase 8 has been implicated in various cancers, making it a promising target for cancer therapy .
Preparation Methods
The synthesis of Cdk8-IN-14 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile to form the desired inhibitor .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production .
Chemical Reactions Analysis
Cdk8-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
Cdk8-IN-14 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of cyclin-dependent kinase 8 in cancer progression and to develop potential cancer therapies.
Transcriptional Regulation: Researchers use this compound to investigate the mechanisms of transcriptional regulation and the role of the Mediator complex in gene expression.
Drug Discovery: This compound serves as a lead compound for the development of new inhibitors targeting cyclin-dependent kinase 8 and related kinases.
Cell Cycle Studies: This compound is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell division.
Mechanism of Action
Cdk8-IN-14 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is part of the Mediator complex, which regulates transcription by phosphorylating transcription factors and other proteins involved in gene expression. By inhibiting cyclin-dependent kinase 8, this compound disrupts the phosphorylation of these proteins, leading to changes in gene expression and cellular processes .
Comparison with Similar Compounds
Cdk8-IN-14 is unique in its high selectivity and potency for cyclin-dependent kinase 8 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Cdk8-IN-1: Another cyclin-dependent kinase 8 inhibitor with lower selectivity.
Cdk8-IN-2: A cyclin-dependent kinase 8 inhibitor with different chemical structure and lower potency.
Cdk8-IN-3: A cyclin-dependent kinase 8 inhibitor with similar potency but different pharmacokinetic properties
This compound stands out due to its high selectivity for cyclin-dependent kinase 8, making it a valuable tool for studying the specific role of cyclin-dependent kinase 8 in various biological processes and diseases .
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-[3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C18H13N3O2/c19-17(22)12-3-1-2-11(6-12)14-7-15-16(13-4-5-23-10-13)9-21-18(15)20-8-14/h1-10H,(H2,19,22)(H,20,21) |
InChI Key |
RZDQVEGWUBUVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC3=C(NC=C3C4=COC=C4)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















